

Application of Everolimus-d4 in Pediatric Organ Transplant Research

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Compound of Interest

Compound Name: Everolimus-d4

Cat. No.: B8101703

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Introduction

Everolimus, an inhibitor of the mammalian target of rapamycin (mTOR), is a critical immunosuppressive agent utilized in pediatric organ transplantation to prevent allograft rejection.[1] Given its narrow therapeutic index and significant inter-individual pharmacokinetic variability in children, therapeutic drug monitoring (TDM) is essential for optimizing dosing and minimizing toxicity.[2] **Everolimus-d4**, a stable isotope-labeled derivative of everolimus, serves as an indispensable internal standard (IS) for the gold-standard analytical method, liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate and precise quantification of everolimus in biological matrices.[3][4] This document provides detailed application notes and protocols for the use of **Everolimus-d4** in pediatric organ transplant research.

Application Notes

The primary application of **Everolimus-d4** is as an internal standard in the quantitative analysis of everolimus in whole blood samples from pediatric transplant recipients. Its utility is critical for several research and clinical applications:

- Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Accurate measurement of everolimus concentrations is fundamental to characterizing its absorption, distribution, metabolism, and excretion in children.[5][6] **Everolimus-d4** enables the development of

robust bioanalytical methods required for these studies, which inform dosing guidelines in the pediatric population.[2]

- **Therapeutic Drug Monitoring (TDM):** TDM is crucial for maintaining everolimus trough concentrations within the target therapeutic range (typically 3-8 ng/mL, though this can vary) to ensure efficacy while avoiding adverse effects.[7][8] The use of **Everolimus-d4** in LC-MS/MS assays provides the necessary precision and accuracy for reliable TDM.[9]
- **Bioequivalence Studies:** In the development of new pediatric formulations, such as dispersible tablets, bioequivalence studies are required.[10] **Everolimus-d4** is essential for the underlying bioanalytical methods to compare the pharmacokinetic profiles of different formulations.
- **Drug-Drug Interaction Studies:** Co-administration of other medications can alter everolimus concentrations.[11] Research investigating these interactions relies on accurate quantification of everolimus, facilitated by the use of **Everolimus-d4**.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of everolimus in pediatric organ transplant recipients from various studies. The accurate determination of these parameters is reliant on robust analytical methods utilizing **Everolimus-d4**.

Table 1: Steady-State Pharmacokinetic Parameters of Everolimus in Pediatric Kidney Transplant Recipients[6][10]

Parameter	Median (Range)	Mean ± SD
Cmin (trough level) (ng/mL)	4.7 (2.3 - 9.5)	4.4 ± 1.7
Cmax (peak concentration) (ng/mL)	13.5 (5.9 - 22.2)	13.6 ± 4.2
AUC (ng·h/mL)	77 (53 - 147)	87 ± 27
Apparent Oral Clearance (L/h/m ²)	10.2 (5.5 - 15.6)	-

Table 2: Everolimus Dosing and Trough Concentrations in Pediatric Patients

Transplant Type	Age Group	Initial Dose	Target Trough Concentration (ng/mL)	Reference
Renal	1-16 years	0.8 mg/m ² twice daily	3-8	[6]
Renal	<10 years & 10-16 years	Mean 1.53 mg/m ² daily	Not specified	[12]
Liver	1 month - <18 years	Not specified	3-8	[13]
Tuberous Sclerosis Complex (TSC)	<6 years	6 mg/m ²	5-15	[14]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

- **Everolimus-d4** Stock Solution (1 mg/mL):
 - Accurately weigh 1 mg of **Everolimus-d4**.
 - Dissolve in 1 mL of methanol.
 - Store at -20°C.
- Everolimus Stock Solution (1 mg/mL):
 - Accurately weigh 1 mg of everolimus.
 - Dissolve in 1 mL of methanol.
 - Store at -20°C.
- **Everolimus-d4** Working Solution (Internal Standard, 5 ng/mL):

- Perform serial dilutions of the **Everolimus-d4** stock solution with methanol to achieve a final concentration of 5 ng/mL.
- This working solution will be used for protein precipitation.
- Everolimus Calibration Standards and Quality Controls (QCs):
 - Prepare a series of working solutions of everolimus by diluting the stock solution with methanol.
 - Spike drug-free whole blood with the everolimus working solutions to create calibration standards (e.g., 1, 2.5, 5, 10, 20, 40 ng/mL) and quality control samples (e.g., low, medium, high concentrations).

Protocol 2: Sample Preparation (Protein Precipitation)

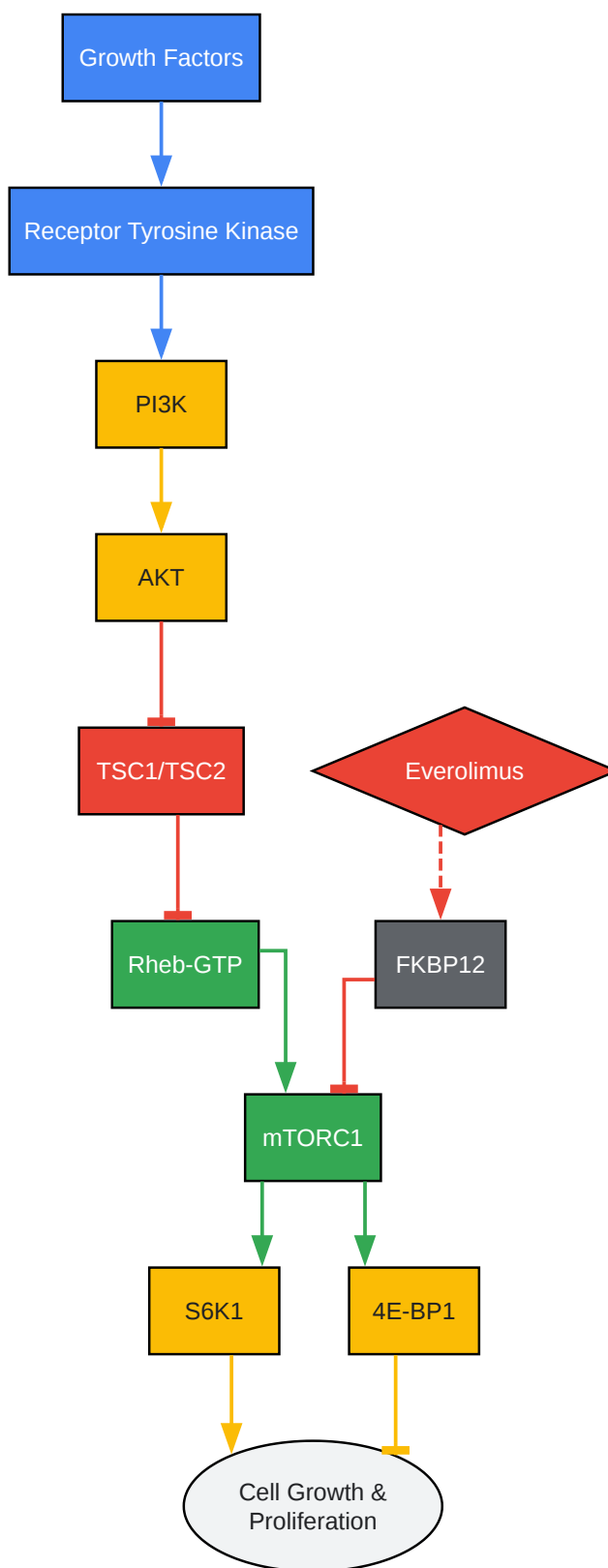
- Pipette 100 µL of patient whole blood sample, calibrator, or QC into a microcentrifuge tube.
- Add 500 µL of the **Everolimus-d4** internal standard working solution (in acetonitrile with 0.1M zinc sulfate, 1:4 v/v) to each tube.[\[4\]](#)
- Vortex the mixture for 10 seconds at high speed.[\[4\]](#)
- Incubate at room temperature for 10 minutes.[\[4\]](#)
- Centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.[\[4\]](#)
- Transfer the supernatant to an injection vial for LC-MS/MS analysis.[\[4\]](#)

Protocol 3: LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
- Chromatographic Column: A C18 column (e.g., held at 60°C).[\[15\]](#)
- Mobile Phase: A gradient of mobile phases, such as:

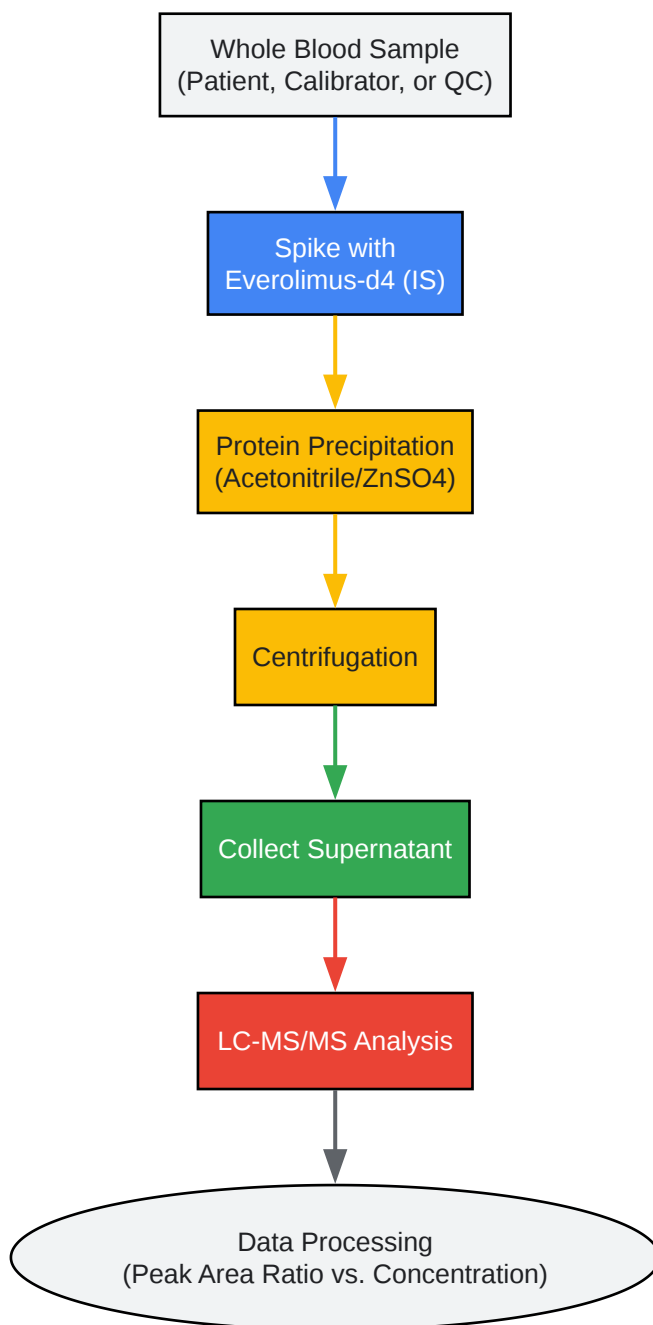
- Mobile Phase A: 20 mM ammonium formate buffer.
- Mobile Phase B: Methanol.
- Injection Volume: 5 μ L.[\[3\]](#)
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive electrospray ionization (ESI+).[\[3\]](#)
 - Monitored Transitions (Ammonium Adducts):
 - Everolimus: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation.
 - **Everolimus-d4**: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation.
 - Data Analysis: The concentration of everolimus in the sample is determined by calculating the peak area ratio of everolimus to **Everolimus-d4** and comparing it to the calibration curve.

Mandatory Visualizations



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Caption: Everolimus inhibits the mTORC1 signaling pathway.



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